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Compound of Interest

Compound Name: sec-Butyl acrylate

Cat. No.: B146066 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

a molecule's structure is paramount. This guide provides a comparative spectroscopic analysis

of sec-butyl acrylate and its common isomers—n-butyl acrylate, isobutyl acrylate, and tert-

butyl acrylate—using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared

(FTIR) spectroscopy. The data presented herein, sourced from various spectroscopic

databases, offers a valuable reference for the identification and characterization of these widely

used acrylate monomers.

Executive Summary
This guide presents a detailed comparison of the ¹H NMR, ¹³C NMR, and FTIR spectra of sec-
butyl acrylate and its isomers. The spectral features of each molecule are unique, allowing for

their unambiguous differentiation. Key distinguishing features in the ¹H NMR spectra arise from

the distinct chemical environments and splitting patterns of the butyl group protons. Similarly,

the ¹³C NMR spectra show characteristic shifts for the carbon atoms of the different butyl

isomers. FTIR spectroscopy provides complementary information, with subtle but consistent

differences in the fingerprint region for each isomer, in addition to the characteristic acrylate

group absorptions.

Comparison of Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and FTIR spectral data for sec-
butyl acrylate and its isomers.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for Butyl Acrylate Isomers

Compound Vinyl Protons (δ, ppm) Alkyl Protons (δ, ppm)

sec-Butyl Acrylate ~6.3 (dd), ~6.1 (dd), ~5.8 (dd)

~4.9 (sextet, -OCH-), ~1.6

(quintet, -CH₂-), ~1.2 (d, -

OCHCH₃), ~0.9 (t, -CH₂CH₃)

n-Butyl Acrylate 6.36 (dd), 6.11 (dd), 5.80 (dd)

4.16 (t, -OCH₂-), 1.65 (quintet,

-OCH₂CH₂-), 1.41 (sextet, -

CH₂CH₃), 0.96 (t, -CH₃)[1]

Isobutyl Acrylate ~6.4-5.8 (m)
3.93 (d, -OCH₂-), 1.95 (m, -

CH-), 0.95 (d, -CH(CH₃)₂)

tert-Butyl Acrylate 6.30 (dd), 6.04 (dd), 5.72 (dd) 1.50 (s, -C(CH₃)₃)[2]

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, 'quintet' quintet, 'sextet' sextet, 'm'

multiplet, and 'dd' doublet of doublets. Chemical shifts are approximate and may vary slightly

depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data for Butyl Acrylate Isomers
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Compound C=O (δ, ppm)
C=CH₂ (δ,
ppm)

=CH₂ (δ, ppm)
Alkyl Carbons
(δ, ppm)

sec-Butyl

Acrylate
~166 ~130 ~128

~72 (-OCH-),

~29 (-CH₂-), ~19

(-OCHCH₃), ~10

(-CH₂CH₃)

n-Butyl Acrylate 166.4 130.4 128.8

64.5 (-OCH₂-),

30.8 (-

OCH₂CH₂-), 19.3

(-CH₂CH₃), 13.8

(-CH₃)[3]

Isobutyl Acrylate ~166 ~131 ~128

~71 (-OCH₂-),

~28 (-CH-), ~19

(-CH(CH₃)₂)

tert-Butyl

Acrylate
165.7 131.0 128.0

80.3 (-OC-), 28.3

(-C(CH₃)₃)

Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Absorption Bands for Butyl Acrylate Isomers (cm⁻¹)

Functional
Group

sec-Butyl
Acrylate

n-Butyl
Acrylate

Isobutyl
Acrylate

tert-Butyl
Acrylate

C-H stretch (sp²) ~3040 ~3040 ~3040 ~3040

C-H stretch (sp³)
~2970, ~2935,

~2880

~2960, ~2935,

~2875[4]

~2965, ~2935,

~2875

~2980, ~2935,

~2870

C=O stretch

(ester)
~1725 ~1725[4] ~1725 ~1725

C=C stretch ~1635, ~1620 ~1636, ~1620[4] ~1636, ~1620 ~1636, ~1620

C-O stretch ~1180 ~1190 ~1190 ~1160

=C-H bend ~985, ~810 ~985, ~810 ~985, ~810 ~985, ~810
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of liquid acrylate samples is

outlined below.

Sample Preparation:

Accurately weigh 10-20 mg of the liquid acrylate sample into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Thoroughly mix the sample to ensure homogeneity.

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to

remove any particulate matter.

Cap the NMR tube securely.

Instrument Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Nuclei: ¹H and ¹³C.

Temperature: 298 K (25 °C).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

Spectral width: Appropriate to cover the expected chemical shift range (e.g., -1 to 10 ppm).

¹³C NMR:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse sequence: Proton-decoupled experiment.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0 to 200

ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃

at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy
The following protocol is suitable for the analysis of liquid acrylate samples using an FTIR

spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small drop of the liquid acrylate sample onto the center of the ATR crystal, ensuring

the crystal is fully covered.
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Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing and Interpretation:

The acquired spectrum should be baseline corrected if necessary.

Identify the characteristic absorption bands and their corresponding wavenumbers.

Assign the observed bands to specific functional group vibrations by comparing them to

known correlation tables and reference spectra.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

identification of an unknown butyl acrylate isomer.
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Caption: Workflow for the spectroscopic identification of a butyl acrylate isomer.
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The spectroscopic techniques of NMR and FTIR provide a powerful and complementary

approach to the structural elucidation of sec-butyl acrylate and its isomers. The distinct

electronic and steric environments of the butyl groups in each isomer give rise to unique and

readily distinguishable spectral fingerprints. This guide serves as a practical resource for

researchers, enabling the confident identification and differentiation of these important acrylate

monomers in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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